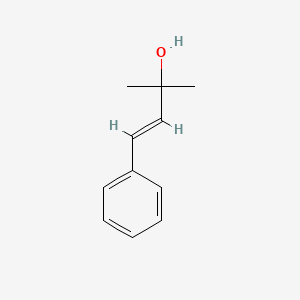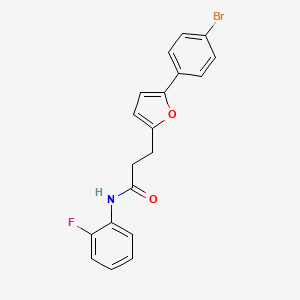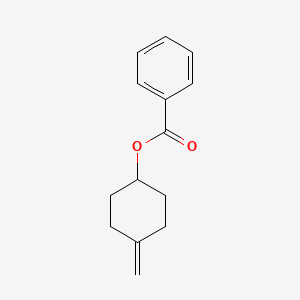
4-Methylenecyclohexyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylenecyclohexyl benzoate is an organic compound with the molecular formula C14H16O2. It is a derivative of benzoic acid and cyclohexane, characterized by the presence of a methylene group attached to the cyclohexyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylenecyclohexyl benzoate can be synthesized through the esterification of 4-methylenecyclohexanol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The ester is then purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methylenecyclohexyl benzoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methylenecyclohexanone or 4-methylenecyclohexanoic acid.
Reduction: 4-Methylenecyclohexanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Methylenecyclohexyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methylenecyclohexyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-methylenecyclohexanol, which can further interact with biological pathways. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycylcohexyl benzoate
- 4-Cyanophenyl benzoate
- 4-Acetylphenyl benzoate
Uniqueness
4-Methylenecyclohexyl benzoate is unique due to the presence of the methylene group, which imparts distinct chemical reactivity compared to other benzoate derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4-methylidenecyclohexyl) benzoate |
InChI |
InChI=1S/C14H16O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 |
InChI Key |
UAPPKNOIIGPMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


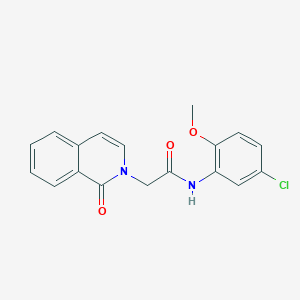
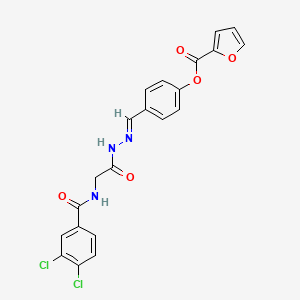
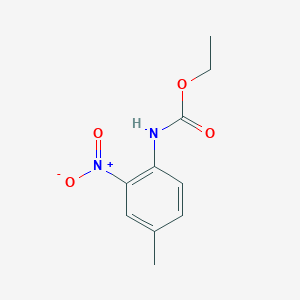



acetonitrile](/img/structure/B11944425.png)
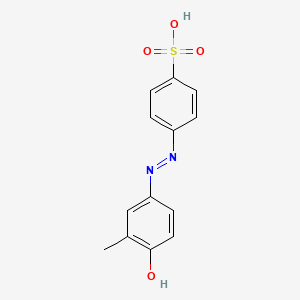
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
